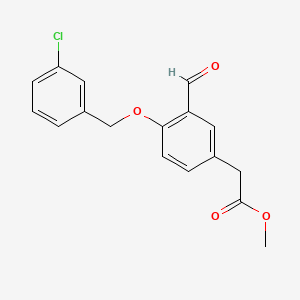![molecular formula C9H20N2O2 B12312082 tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate CAS No. 1268520-78-0](/img/structure/B12312082.png)
tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a methylcarbamate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and an aminopropyl derivative in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually catalyzed by palladium, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Applications De Recherche Scientifique
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the functional groups within the compound, which can form hydrogen bonds and other interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A related compound with similar functional groups but lacking the aminopropyl and methylcarbamate groups.
tert-Butyl N-hydroxycarbamate: Another similar compound used in various chemical reactions and applications.
Uniqueness
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1268520-78-0 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m0/s1 |
Clé InChI |
NVUWUDUEKXDLAG-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CN)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(CN)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


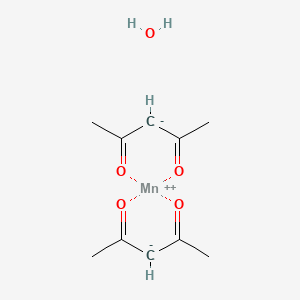
![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
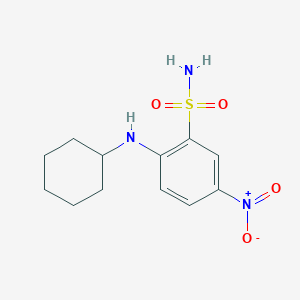

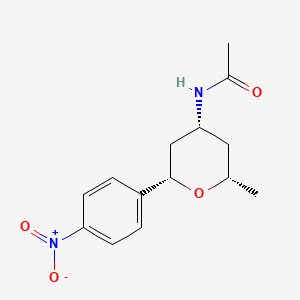
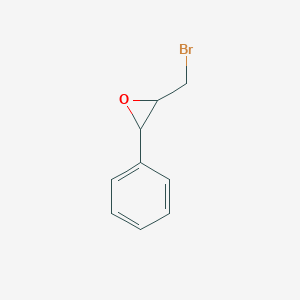

![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
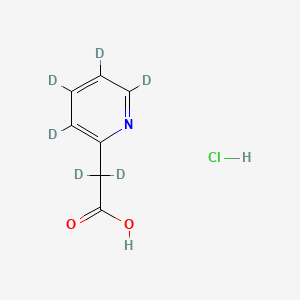
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)


